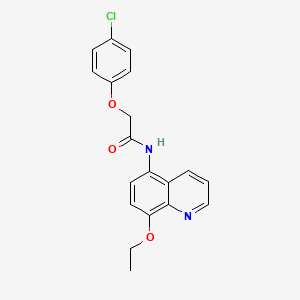![molecular formula C21H31F3N2O B11331369 1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine](/img/structure/B11331369.png)
1-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE is a complex organic compound characterized by its unique structural features This compound contains a piperazine ring substituted with a dimethyl-oxan-phenyl group, which includes a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE typically involves multiple steps, including the formation of the oxan ring and the subsequent attachment of the piperazine moiety. Common synthetic routes may involve:
Formation of the oxan ring: This step may involve the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the oxan-phenyl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxan ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the piperazine or oxan rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperazine ring may also play a role in the compound’s overall pharmacokinetics and dynamics .
Comparison with Similar Compounds
Similar Compounds
Flubendiamide: A compound with a similar trifluoromethyl group, used as an insecticide.
Cycloalkanes: Compounds with similar cyclic structures but different functional groups.
Uniqueness
1-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)-4-METHYLPIPERAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H31F3N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H31F3N2O/c1-19(2)16-20(8-14-27-19,7-9-26-12-10-25(3)11-13-26)17-5-4-6-18(15-17)21(22,23)24/h4-6,15H,7-14,16H2,1-3H3 |
InChI Key |
ITHWYVODEWLLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN2CCN(CC2)C)C3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11331293.png)
![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11331305.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331317.png)
![3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331323.png)

![benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B11331326.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11331334.png)
![N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}acetamide](/img/structure/B11331342.png)
![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331356.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331370.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11331378.png)
![3-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11331379.png)
